![molecular formula C10H8ClF3N2O4S B3020165 (E)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino 2,2,2-trifluoroacetate CAS No. 1024791-10-3](/img/structure/B3020165.png)
(E)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino 2,2,2-trifluoroacetate
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Description
(E)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino 2,2,2-trifluoroacetate, commonly known as E-ACBTF, is an organic compound that is used in various scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents. E-ACBTF is a versatile compound that can be used as a starting material for the synthesis of a variety of compounds, as a reagent for organic transformations, and as a catalyst in various reactions. It is also used in biochemistry and physiology studies.
Scientific Research Applications
- 1,2,4-Triazole-containing scaffolds, including our compound of interest, have demonstrated antimicrobial properties. These compounds are investigated for their ability to inhibit bacterial and fungal growth. Researchers explore their potential as novel antibiotics or antifungal agents .
- The N–C–S linkage in the 1,2,4-triazole skeleton contributes to their antimicrobial activity. Notable examples of drugs containing the 1,2,4-triazole group include Fluconazole, Flupoxam, and Anastrozole .
- 1,2,4-Triazoles have been studied for their anti-inflammatory and antioxidant effects. These compounds may modulate inflammatory pathways and scavenge free radicals, making them relevant in the context of chronic diseases .
- Some 1,2,4-triazole derivatives exhibit analgesic properties. Researchers investigate their ability to alleviate pain, making them potential candidates for pain management .
- The last two decades have seen significant interest in 1,2,4-triazoles as potential anticancer agents. These compounds are explored for their effects on cancer cells, including inhibition of cell proliferation and induction of apoptosis .
- Our compound’s unique structure may contribute to its specific interactions with biological receptors, making it a promising candidate for further investigation .
- 1,2,4-Triazoles find applications beyond pharmacology. They are used in materials science and as organic catalysts due to their unique properties .
- Researchers design and develop new materials involving 1,2,4-triazole systems, aiming for improved performance and functionality .
Antimicrobial Activity
Anti-Inflammatory and Antioxidant Properties
Analgesic Potential
Anticancer Activity
Materials Science and Organic Catalysts
Agricultural Applications
properties
IUPAC Name |
[(E)-[1-amino-2-(4-chlorophenyl)sulfonylethylidene]amino] 2,2,2-trifluoroacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N2O4S/c11-6-1-3-7(4-2-6)21(18,19)5-8(15)16-20-9(17)10(12,13)14/h1-4H,5H2,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQALGZLWKDTRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(=NOC(=O)C(F)(F)F)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)C/C(=N\OC(=O)C(F)(F)F)/N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino 2,2,2-trifluoroacetate |
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